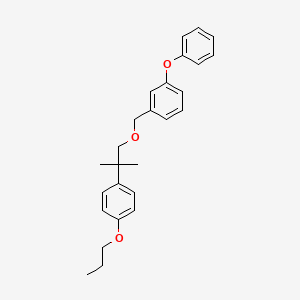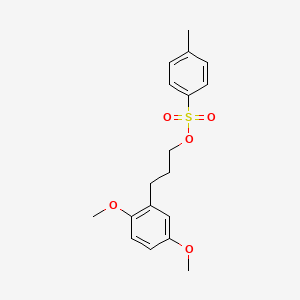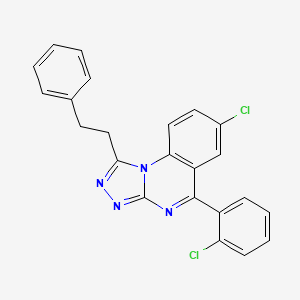
(S)-Bunitrolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Bunitrolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is characterized by its ability to block the effects of adrenaline on the heart, thereby reducing heart rate and blood pressure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bunitrolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for obtaining the (S)-enantiomer.
Reaction Conditions: The intermediate undergoes a series of chemical reactions, including nucleophilic substitution and reduction, under controlled conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: (S)-Bunitrolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Bunitrolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Researchers use it to study the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects on cardiovascular diseases, including its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new beta-blockers and related pharmaceuticals.
作用機序
(S)-Bunitrolol exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 receptors in the heart. This action inhibits the binding of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
類似化合物との比較
Propranolol: Another beta-blocker with similar cardiovascular effects but different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a longer half-life compared to (S)-Bunitrolol.
Metoprolol: Similar in action but differs in its selectivity and duration of effect.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its particular pharmacological profile. Its selectivity for beta-1 receptors makes it effective in treating specific cardiovascular conditions with potentially fewer side effects compared to non-selective beta-blockers.
特性
CAS番号 |
59995-59-4 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3/t12-/m0/s1 |
InChIキー |
VCVQSRCYSKKPBA-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)


